3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]propanamide
Description
The compound 3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]propanamide features a propanamide backbone with two distinct aromatic substituents:
- 2-Methoxyphenyl group: Attached to the α-carbon of the propanamide chain.
- 4-Methoxy-3-(1H-pyrrol-1-yl)phenyl group: Substituted on the amide nitrogen.
This structure combines lipophilic methoxy groups with the electron-rich pyrrole heterocycle, which may enhance interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-N-(4-methoxy-3-pyrrol-1-ylphenyl)propanamide |
InChI |
InChI=1S/C21H22N2O3/c1-25-19-8-4-3-7-16(19)9-12-21(24)22-17-10-11-20(26-2)18(15-17)23-13-5-6-14-23/h3-8,10-11,13-15H,9,12H2,1-2H3,(H,22,24) |
InChI Key |
LKTDOBCDRSEJDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2OC)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]propanamide typically involves the reaction of 2-methoxyphenylacetic acid with 4-methoxy-3-(1H-pyrrol-1-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 419.5 g/mol. Its structure features a propanamide backbone with methoxy and pyrrole substituents, contributing to its biological activity.
Neuropharmacology
Research indicates that compounds similar to 3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]propanamide exhibit neuroprotective properties. These effects are primarily mediated through modulation of neurotransmitter systems, particularly involving glutamate receptors such as NMDA and AMPA receptors.
- Mechanism of Action : The compound may act as an antagonist at NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases. By inhibiting excessive glutamate signaling, it could potentially protect against neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease .
Antidepressant Activity
The compound's structure suggests potential antidepressant properties, possibly linked to its influence on serotonin and norepinephrine pathways. Similar compounds have shown efficacy in preclinical models of depression.
- Case Studies : In animal models, derivatives of this compound have been tested for their ability to reduce depressive-like behaviors, indicating that further exploration could lead to new antidepressant therapies .
Therapeutic Potential in Cancer Treatment
Recent studies have explored the role of compounds with similar structures in cancer therapy. The modulation of the tryptophan-kynurenine metabolic pathway is particularly noteworthy.
- Mechanism : By influencing the kynurenine pathway, these compounds may alter immune responses and tumor microenvironments, potentially enhancing the efficacy of existing cancer treatments .
Data Tables
| Application Area | Mechanism | Case Study Findings |
|---|---|---|
| Neuroprotection | NMDA receptor antagonism | Reduced neuronal damage in animal models |
| Antidepressant | Modulation of serotonin/norepinephrine | Decreased depressive behaviors in studies |
| Cancer Treatment | Alteration of immune responses | Enhanced effectiveness of chemotherapy agents |
Emerging Research Directions
Ongoing research is focused on understanding the precise mechanisms by which 3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]propanamide exerts its effects. Investigations into its pharmacokinetics and long-term safety profiles are crucial for potential clinical applications.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues in Propanamide Derivatives
Pyrazole- and Triazole-Containing Propanamides
describes compounds with pyrazole or triazole rings instead of pyrrole (e.g., N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (Compound 4) and N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 12)). Key differences include:
- Heterocycle Electronics : Pyrrole (in the target compound) is less polar than pyrazole or triazole due to its lack of additional heteroatoms. This may reduce hydrogen-bonding capacity but increase membrane permeability .
- Substituent Position : The target compound’s 2-methoxy group on the phenyl ring contrasts with analogs featuring 3- or 4-methoxy substitutions, which can alter steric hindrance and binding affinity .
Fluorinated and Sulfonamide Derivatives
- Fluorophenyl Analog (Compound 5, ) : Replaces the pyrrole with a 4-fluorophenyl group and adds a methylsulfonamido moiety. Fluorine’s electronegativity enhances metabolic stability, while sulfonamide groups may improve solubility .
Physicochemical Properties
A hypothetical comparison based on structural trends:
Biological Activity
3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]propanamide, with CAS number 1374540-59-6, is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 350.4 g/mol. The structure includes a methoxyphenyl group and a pyrrole moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1374540-59-6 |
| Molecular Formula | |
| Molecular Weight | 350.4 g/mol |
Anticancer Activity
Several studies have explored the anticancer potential of compounds with similar structural motifs. For instance, derivatives of pyrazole and pyrrole have shown significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : Compounds similar to 3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]propanamide were evaluated against cell lines such as HeLa, NCI-H460, and MCF-7.
- IC50 Values : Notably, certain analogs exhibited IC50 values as low as 7.01 µM against HeLa cells, indicating potent growth inhibitory properties .
The proposed mechanisms for the anticancer activity include:
- Apoptosis Induction : Compounds have been shown to induce apoptosis in cancer cells through various pathways.
- Microtubule Disruption : Some derivatives interact with tubulin, leading to microtubule disassembly and subsequent cell cycle arrest .
Anti-inflammatory Activity
Research indicates that compounds with similar structures possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Animal Models : In vivo studies have demonstrated reduced edema in models of inflammation when treated with similar compounds .
Study on Pyrazole Derivatives
A study conducted by Xia et al. (2022) synthesized several pyrazole derivatives and assessed their biological activity. One compound exhibited significant cell apoptosis with an IC50 value of 49.85 µM, showcasing the potential effectiveness of related structures in cancer therapy .
Docking Studies
Docking studies have been utilized to predict how 3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]propanamide interacts with various biological targets:
- Target Proteins : Bcl-2 and tubulin were identified as potential targets, with binding affinities indicating strong interactions that could lead to therapeutic effects.
- Pharmacophore Modeling : The presence of methoxy groups was found to enhance binding efficiency due to increased hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
